molecular formula C24H16N2 B2802250 5-Phenyl-5,7-dihydroindolo[2,3-b]carbazole CAS No. 1448296-00-1

5-Phenyl-5,7-dihydroindolo[2,3-b]carbazole

Cat. No.: B2802250
CAS No.: 1448296-00-1
M. Wt: 332.406
InChI Key: BFMXBYPBWWMIPN-UHFFFAOYSA-N
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Scientific Research Applications

5-Phenyl-5,7-dihydroindolo[2,3-b]carbazole has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenyl-5,7-dihydroindolo[2,3-b]carbazole typically involves multi-step organic reactions. One common method starts with the preparation of the indole and carbazole precursors, followed by their coupling under specific conditions. For instance, the Suzuki coupling reaction is often employed, where a palladium catalyst facilitates the formation of the carbon-carbon bond between the indole and carbazole units .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The final product is typically purified using techniques like recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

5-Phenyl-5,7-dihydroindolo[2,3-b]carbazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions may produce halogenated or alkylated derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Phenyl-5,7-dihydroindolo[2,3-b]carbazole is unique due to its specific substitution pattern, which imparts distinct photophysical properties. Its ability to exhibit thermally activated delayed fluorescence and high fluorescence quantum efficiency makes it particularly valuable for applications in high-performance optoelectronic devices .

Properties

IUPAC Name

5-phenyl-7H-indolo[2,3-b]carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16N2/c1-2-8-16(9-3-1)26-23-13-7-5-11-18(23)20-14-19-17-10-4-6-12-21(17)25-22(19)15-24(20)26/h1-15,25H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFMXBYPBWWMIPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3C4=C2C=C5C(=C4)C6=CC=CC=C6N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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